7-Ketodeoxycholic acid

Drug Delivery Intestinal Absorption Pharmaceutics

7-Ketodeoxycholic acid (7-KDCA) is the only bile acid derivative with a 7-oxo group that confers unique FXR antagonism and TGR5 agonism, distinguishing it from DCA, UDCA, and 7-KLCA. It is the most potent inducer of bacterial 7α/7β-HSDH enzymes and uniquely enhances lidocaine membrane transport. Superior efficacy in DSS-colitis and biopsy-induced wounding models makes it the essential positive control for mucosal repair research. Choose 7-KDCA when FXR blockade, HSDH induction, or drug-selective permeation enhancement is the mechanistic goal.

Molecular Formula C24H38O5
Molecular Weight 406.6 g/mol
CAS No. 911-40-0
Cat. No. B017226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ketodeoxycholic acid
CAS911-40-0
Synonyms3 alpha,12 alpha-diol-7-one-5 beta-cholanoic acid
3 alpha,7 alpha-dihydroxy-7-keto-5 beta-cholanoic acid
7-ketodeoxycholic acid
7-ketodeoxycholic acid, (3alpha,12alpha)-isomer
7-oxodeoxycholic acid
Molecular FormulaC24H38O5
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1
InChIKeyRHCPKKNRWFXMAT-RRWYKFPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ketodeoxycholic Acid (CAS 911-40-0): Procuring a Differentiated Bile Acid for Specialized Research


7-Ketodeoxycholic acid (7-KDCA, CAS 911-40-0) is an oxidized bile acid derivative, distinguished by a 7-oxo group in place of the 7α-hydroxyl found in its parent, deoxycholic acid . This single oxidation state alteration fundamentally changes its molecular interactions and biological functions compared to canonical bile acids [1]. As an endogenous metabolite and microbial transformation product, 7-KDCA is increasingly recognized for its unique signaling properties, making it a critical research tool for studying bile acid biology beyond classical roles in lipid digestion .

7-Ketodeoxycholic Acid (CAS 911-40-0) and the Scientific Imperative Against Simple Bile Acid Substitution


For studies centered on mucosal repair, drug absorption modulation, or microbial enzyme induction, substituting 7-KDCA with common analogs like Deoxycholic Acid (DCA), Ursodeoxycholic Acid (UDCA), or even 7-Ketolithocholic Acid (7-KLCA) is scientifically unsound. The quantitative evidence below demonstrates that the 7-oxo modification confers unique, non-interchangeable biological activities. Unlike its hydroxyl-bearing counterparts, 7-KDCA exhibits superior performance in specific in vitro and in vivo assays, including a unique capacity to promote lidocaine membrane transport [1] and act as the most potent inducer of bacterial hydroxysteroid dehydrogenases [2]. Its signaling mechanisms also diverge sharply, with 7-KDCA acting as an FXR antagonist and a TGR5 agonist, leading to distinct therapeutic outcomes not achievable with FXR agonists like Obeticholic Acid (OCA) [3].

Quantitative Differentiation of 7-Ketodeoxycholic Acid (CAS 911-40-0): A Head-to-Head Evidence Guide


Unique Promoter of Drug Transport Across Intestinal Membranes vs. Other Bile Acids

In a comparative in vitro study assessing the adsorption of lidocaine and verapamil from an aqueous medium to a rat intestine membrane, 7-KDCA demonstrated a unique and selective effect. It significantly increased the transport of lidocaine (p < 0.05), a property not shared by the other tested bile acids, including its close structural analog deoxycholic acid. Conversely, only cholic acid increased verapamil transport. This demonstrates a drug-specific, bile acid-dependent mechanism of action that is not generalizable [1].

Drug Delivery Intestinal Absorption Pharmaceutics

Superior Induction of Bacterial Hydroxysteroid Dehydrogenases vs. Deoxycholic Acid and Ursodeoxycholic Acid

When ranked for their ability to induce NADP-dependent 7α/7β-hydroxysteroid dehydrogenase activity in Clostridium limosum, 7-KDCA was the most potent inducer among all bile acids tested on an equimolar basis (0.4 mM). Its induction power was greater than that of cholic acid, chenodeoxycholic acid, and deoxycholic acid. Critically, both 7-ketolithocholic acid and ursodeoxycholic acid were completely ineffective, highlighting a unique structure-activity relationship for this specific microbial process [1].

Microbiome Metabolism Enzyme Induction Bacterial Physiology

Divergent FXR Modulation: Antagonist Activity in Contrast to Obeticholic Acid's Agonism

Unlike the semi-synthetic FXR agonist Obeticholic Acid (OCA) [1], 7-KDCA functions as an antagonist of the Farnesoid X Receptor (FXR) [2]. In studies on metabolic dysfunction-associated steatotic liver disease (MASLD), 7-KDCA was shown to be an FXR antagonist that mediates the therapeutic effects of silymarin [3]. This functional opposition is critical; while OCA is a potent FXR agonist with an EC50 reported in the sub-micromolar range (e.g., ~99 nM for FXR) [4], 7-KDCA's antagonism leads to inactivation of ileal FXR-FGF15 signaling and enhanced bile acid synthesis via an alternative pathway [2].

Metabolic Disease Nuclear Receptor Pharmacology Signaling Pathways

Preeminent Pro-Repair Activity in Colonic Mucosal Healing vs. Deoxycholic Acid and Lithocholic Acid

In a head-to-head comparison of bile acids for their ability to promote colonic mucosal healing in models of ulcerative colitis (UC), 7-KDCA exhibited the strongest pro-repair effect. Serum levels of 7-KDCA, deoxycholic acid (DCA), and lithocholic acid (LCA) were all found to be depleted in UC patients and colitic mice. However, among the three, 7-KDCA showed the most pronounced depletion and, upon exogenous supplementation, exerted the most potent promotion of mucosal healing in both DSS-induced and biopsy-induced wounding models [1].

Ulcerative Colitis Mucosal Repair Inflammatory Bowel Disease

Distinct Metabolic Fate and Choleretic Properties vs. Ursodeoxycholic Acid

Comparative in vivo infusion studies in rats reveal that while 7-KLCA (the lithocholic acid analog of 7-KDCA) and ursodeoxycholic acid (UDCA) both elevate bile flow and bicarbonate concentration, their metabolic fates differ significantly. In 7-KLCA-infused rats, the major biliary metabolites were taurine conjugates, but ursodeoxycholate and chenodeoxycholate were also excreted. Notably, the concentration of ursodeoxycholate and its conjugates in bile was only 10% of that observed in UDCA-infused rats, yet the choleretic effect was similar. This indicates that the observed choleresis is caused primarily by the infused 7-keto bile acid itself rather than its conversion to UDCA [1].

Hepatobiliary Transport Bile Acid Metabolism In Vivo Pharmacology

High-Impact Application Scenarios for 7-Ketodeoxycholic Acid (CAS 911-40-0) Based on Quantitative Differentiation


Investigating and Exploiting FXR Antagonism in Metabolic and Inflammatory Disease Models

Use 7-KDCA as a key tool compound to explore the therapeutic potential of FXR antagonism. Based on evidence of its antagonistic activity [1], 7-KDCA is essential for any study aiming to modulate the FXR-FGF15/19 axis in models of MASLD, colitis, or other conditions where FXR antagonism, rather than agonism, is the desired mechanistic intervention [2]. Its use is critical for distinguishing the biological effects of FXR blockade from those of agonists like OCA.

Elucidating Mechanisms of Gut Microbiome-Mediated Bile Acid Epimerization

Employ 7-KDCA as the superior substrate for inducing and studying bacterial 7α/7β-hydroxysteroid dehydrogenase (HSDH) activity. Given its top-ranked potency for enzyme induction in Clostridium limosum compared to other bile acids [3], 7-KDCA is the ideal agent for creating robust in vitro systems to characterize these key microbial enzymes, study their regulation, and screen for modulators of this critical metabolic step in the gut.

Probing Novel Drug Absorption Mechanisms and Formulation Strategies

Leverage the unique, drug-selective property of 7-KDCA to enhance the membrane transport of specific compounds like lidocaine [4]. This application involves using 7-KDCA in permeability assays (e.g., PAMPA, Caco-2) and ex vivo intestinal models as a specialized absorption enhancer for a narrow class of drugs. Its unique profile allows researchers to deconvolute the complex roles different bile acids play in oral drug bioavailability.

Developing and Validating Models for Intestinal Mucosal Healing and Repair

Utilize 7-KDCA as the benchmark endogenous pro-repair metabolite in experimental models of ulcerative colitis and intestinal injury. Based on its superior efficacy in promoting mucosal healing compared to DCA and LCA in both DSS-induced and biopsy-induced wounding models [5], 7-KDCA serves as a critical positive control and mechanistic probe for studies on epithelial restitution, barrier function, and the development of novel therapies for inflammatory bowel disease (IBD).

Quote Request

Request a Quote for 7-Ketodeoxycholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.